molecular formula C19H23N3O3S B2803261 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide CAS No. 869346-91-8

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2803261
CAS No.: 869346-91-8
M. Wt: 373.47
InChI Key: RLVIKXAGPGMZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring:

  • Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms, which is often utilized in medicinal chemistry for its bioisosteric properties and ability to participate in hydrogen bonding .
  • Thioether linkage (-S-): Connects the imidazole ring to the acetamide moiety, enhancing metabolic stability compared to ether or ester linkages .
  • Benzo[d][1,3]dioxol-5-ylmethyl substituent: This bicyclic aromatic group (commonly known as a methylenedioxyphenyl derivative) is known to modulate pharmacokinetic properties, including metabolic resistance and receptor affinity .

The synthesis of this compound likely involves multi-step reactions, such as:

Imidazole functionalization: Introduction of the thioether group via nucleophilic substitution or coupling reactions (e.g., using triethylamine as a base and chloroform as a solvent) .

Acetamide formation: Amide coupling between a carboxylic acid derivative (e.g., 2-mercaptoimidazole) and cyclohexylamine, facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-18(21-15-4-2-1-3-5-15)12-26-19-20-8-9-22(19)11-14-6-7-16-17(10-14)25-13-24-16/h6-10,15H,1-5,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVIKXAGPGMZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the benzodioxole and imidazole intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a benzo[1,3]dioxole group is introduced at the N1-position of the imidazole ring using a copper-catalyzed coupling reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. In antifungal applications, the compound disrupts the cell membrane integrity of fungal cells, leading to cell death . In anticancer research, it induces apoptosis by modulating microtubule assembly and causing mitotic blockade .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key analogues based on structural features, synthesis routes, and biological activities:

Compound Name / ID Key Structural Differences Synthesis Highlights Reported Biological Activity Reference(s)
Target Compound : 2-((1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide Benzo[d][1,3]dioxol-5-ylmethyl and cyclohexyl groups Multi-step coupling with EDC/HOBt; benzodioxol introduced via alkylation Data not explicitly reported, but structural analogs suggest antimicrobial/anticancer potential
Compound 9c () Bromophenyl-substituted thiazole-triazole-acetamide Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Strong binding affinity in molecular docking studies (anticancer targets)
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide () Benzoyl group on imidazole; varied N-substituents (e.g., aryl, alkyl) Benzoylation with benzoyl chloride/triethylamine; chloroform solvent Antimicrobial activity against S. aureus and E. coli (MIC: 2–8 µg/mL)
N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () Tetrazole and isopropyl groups Tetrazole introduced via cycloaddition; isopropyl via alkylation Antihypertensive activity (ACE inhibition)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () Hydrazinecarboxamide and chlorophenyl groups Single-crystal X-ray confirmed synthesis; imine functionality Antifungal activity (IC₅₀: 12 µM against C. albicans)

Key Findings from Comparative Analysis

Bioactivity Trends: Compounds with benzodioxol groups (e.g., target compound, ) often exhibit enhanced metabolic stability and target selectivity compared to non-aromatic substituents . Thioether linkages (common in the target compound and derivatives) improve resistance to enzymatic degradation relative to oxygen-based linkages .

Synthetic Complexity :

  • The target compound requires advanced alkylation steps for benzodioxol incorporation, whereas simpler analogues (e.g., ) use direct benzoylation .
  • CuAAC (used in ) enables rapid triazole formation but requires stringent catalyst purification .

Pharmacological Implications :

  • Cyclohexyl vs. Aryl Substitutions : The cyclohexyl group in the target compound may enhance lipophilicity and CNS penetration compared to aromatic N-substituents in derivatives .
  • Tetrazole vs. Thioether : Tetrazole-containing analogues () show distinct bioactivity (e.g., ACE inhibition) due to their ability to mimic carboxylate groups .

Data Table: Physicochemical Properties

Property Target Compound Compound 9c () Derivative
Molecular Weight (g/mol) ~450 (estimated) 532.45 380–420 (varies by substituent)
LogP (Predicted) 3.8–4.2 4.5 2.5–3.5
Hydrogen Bond Acceptors 6 7 5–6
Rotatable Bonds 7 8 4–5

Biological Activity

The compound 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-cyclohexylacetamide is a complex organic molecule that integrates various pharmacophoric elements, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O2SC_{18}H_{22}N_2O_2S, with a molecular weight of 342.44 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including:

  • Hep3B (liver cancer)
  • Caco-2 (colorectal cancer)
  • HeLa (cervical cancer)

In vitro assays demonstrated that the compound induces apoptosis in these cell lines by activating caspase pathways and disrupting mitochondrial membrane potential, leading to cell cycle arrest in the G2/M phase.

The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound appears to target:

  • PI3K/Akt/mTOR pathway , which is critical for cell growth and survival.
  • NF-kB signaling , known for its role in inflammation and cancer progression.

This dual action not only impairs tumor growth but also enhances sensitivity to conventional chemotherapeutic agents .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics. Key parameters include:

ParameterValue
BioavailabilityModerate (~50%)
Half-life4 hours
MetabolismHepatic (CYP450 enzymes)
ExcretionRenal

These properties suggest that the compound may achieve effective plasma concentrations suitable for therapeutic use .

Case Study 1: Hepatocellular Carcinoma

A study involving Hep3B cells demonstrated that treatment with the compound resulted in a significant decrease in α-fetoprotein (AFP) secretion, a biomarker for hepatocellular carcinoma. The results indicated a reduction in tumor size in xenograft models treated with the compound compared to controls .

Case Study 2: Colorectal Cancer

In another study utilizing Caco-2 cells, the compound exhibited potent antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to enhanced apoptosis and reduced migration capabilities of cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.